molecular formula C17H22N4O4 B2976725 4-butoxy-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide CAS No. 2034521-02-1

4-butoxy-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide

Cat. No. B2976725
CAS RN: 2034521-02-1
M. Wt: 346.387
InChI Key: VSLNHCJIKJSDMA-UHFFFAOYSA-N
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Description

DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It’s a reagent used for one of the most common reactions in organic chemistry, the amide coupling .


Synthesis Analysis

DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . This reaction was first reported in 1999 . CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .


Molecular Structure Analysis

The molecular formula of DMTMM is C10H17ClN4O3 . Its molecular weight is 276.72 .


Chemical Reactions Analysis

DMTMM can be used as a condensing agent for various transformations . It can be used for the condensation of carboxylic acids and amines to the corresponding amides in tetrahydrofuran . It can also be used for the esterification of carboxylic acids with alcohols to the corresponding esters .


Physical And Chemical Properties Analysis

DMTMM is a powder with an assay of ≥97.0% (calculated on dry substance, AT) . It has a storage temperature of -20°C .

Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, are commonly used for the activation of carboxylic acids, particularly for amide synthesis . Therefore, it’s plausible that the primary targets of this compound could be carboxylic acids.

Mode of Action

The mode of action of 4-butoxy-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide is likely to involve the activation of carboxylic acids. The carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium. The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Safety and Hazards

DMTMM is labeled with the signal word “Danger” and has hazard statements H302 and H314 . Precautionary statements include P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501 .

properties

IUPAC Name

4-butoxy-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-4-5-10-25-13-8-6-12(7-9-13)15(22)18-11-14-19-16(23-2)21-17(20-14)24-3/h6-9H,4-5,10-11H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLNHCJIKJSDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide

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